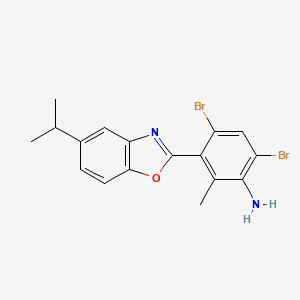
6-Amino-2 3-dicyano-1 4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,3-dicyano-1,4-naphthoquinone is a compound with the molecular formula C12H5N3O2 and a molecular weight of 223.19 g/mol . It is a derivative of 1,4-naphthoquinone, which is known for its electron-accepting properties and its use in various chemical applications . This compound is particularly interesting due to its unique structure, which includes amino and cyano groups attached to the naphthoquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Amino-2,3-dicyano-1,4-naphthoquinone involves the use of a Lewis acid catalyst such as BiCl3. This method is advantageous due to its broad substrate scope, ease of product extraction, low cost, and mild reaction conditions . The reaction typically involves the sequential amine-arylation of 1,4-naphthoquinone with amines and arylhydrazines/K2S2O8 to produce arylated 2-amino-1,4-naphthoquinones .
Industrial Production Methods
While specific industrial production methods for 6-Amino-2,3-dicyano-1,4-naphthoquinone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitronium hexafluorophosphate and reducing agents such as sodium borohydride . Reaction conditions typically involve solvents like acetonitrile and ethanol, with temperatures ranging from room temperature to moderate heating.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other quinone derivatives .
Scientific Research Applications
6-Amino-2,3-dicyano-1,4-naphthoquinone has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the development of dyes and pigments due to its deep color and stability.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dicyano-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the generation of ROS leads to cell death. The molecular targets include various enzymes and cellular pathways involved in redox regulation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-8-anilino-2,3-dicyano-1,4-naphthoquinone: This compound has similar structural features but includes an anilino group instead of an amino group.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another quinone derivative with dichloro and dicyano groups.
Uniqueness
6-Amino-2,3-dicyano-1,4-naphthoquinone is unique due to its specific combination of amino and cyano groups attached to the naphthoquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
80829-94-3 |
|---|---|
Molecular Formula |
C12H5N3O2 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
6-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H5N3O2/c13-4-9-10(5-14)12(17)8-3-6(15)1-2-7(8)11(9)16/h1-3H,15H2 |
InChI Key |
MYCVUNAQKAEDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=C(C2=O)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


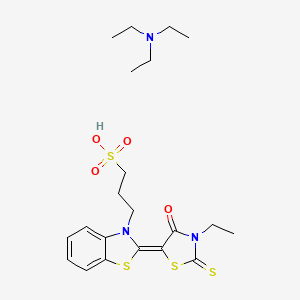

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
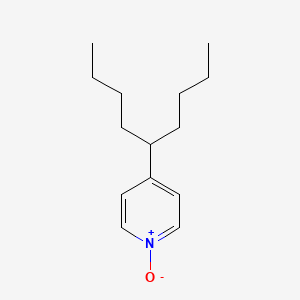
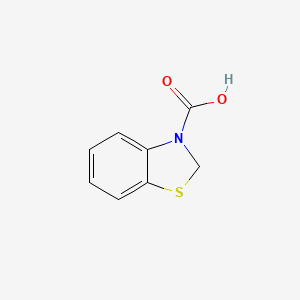
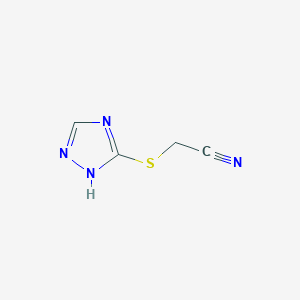
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
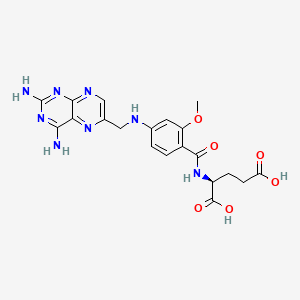
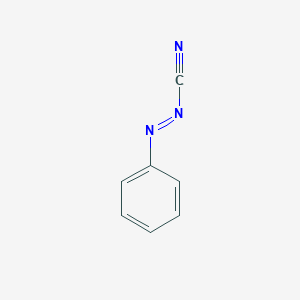
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
